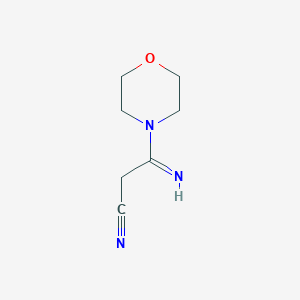

3-Imino-3-morpholin-4-ylpropanenitrile

Description

Contextualization of Morpholine-Containing Organic Compounds in Chemical Literature

The morpholine (B109124) ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged structure in medicinal and materials chemistry. wikipedia.orge3s-conferences.org Its unique combination of polarity, hydrogen bonding capability, and metabolic stability has led to its incorporation into a vast array of bioactive molecules and functional materials. chemicalbook.com In organic synthesis, morpholine is widely utilized as a building block for creating more complex molecular frameworks. wikipedia.org For instance, it is a key component in the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. chemicalbook.com

The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom, which modulates its basicity and nucleophilicity compared to simpler cyclic amines like piperidine. wikipedia.orgchemicalbook.com This electronic feature is often exploited in the design of catalysts and in the synthesis of enamines. wikipedia.org The versatility of the morpholine moiety is further demonstrated by its use as a solvent and as a component in the preparation of emulsifiers, corrosion inhibitors, and dyes. e3s-conferences.orgchemicalbook.com

Below is a data table summarizing key properties of Morpholine:

| Property | Value |

| Chemical Formula | O(CH₂CH₂)₂NH |

| Molar Mass | 87.12 g/mol |

| Appearance | Colorless liquid |

| Odor | Weak, ammonia- or fish-like |

| Conjugate Acid | Morpholinium |

Significance of Imino-Nitrile Functionalities in Synthetic Chemistry

The imino-nitrile functionality, characterized by the presence of both an imine (C=N) and a nitrile (C≡N) group, represents a potent combination of reactive centers in a molecule. This arrangement of functional groups provides a rich platform for a variety of chemical transformations. The nitrile group, with its strong electron-withdrawing nature and linear geometry, can participate in a wide range of reactions including cycloadditions, nucleophilic additions, and transformations into other functional groups such as amines, carboxylic acids, and ketones. nih.govnih.gov

Imino-nitriles are valuable intermediates in the synthesis of various heterocyclic compounds and are considered important building blocks in medicinal chemistry. enamine.net The dual reactivity of α-amino nitriles, which are structurally related to imino-nitriles, has been extensively utilized in the synthesis of α-amino acids and natural products. researchgate.netrsc.org The ability of the nitrile to act as a hydrogen bond acceptor and to mimic other functional groups, such as halogens, further enhances its utility in drug design. nih.gov

The following table outlines some common reactions involving the nitrile functional group:

| Reaction Type | Reagents | Product Functional Group |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Amine |

| Hydrolysis | Acid or base | Carboxylic acid |

| Nucleophilic Addition | Grignard reagents | Ketone |

| Cycloaddition | Dienes, Azides | Heterocycles |

Current Research Landscape Pertaining to 3-Imino-3-morpholin-4-ylpropanenitrile and Related Structures

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the investigation of related structures provides insight into its potential areas of application. Research on compounds containing both a morpholine ring and a propanenitrile backbone is active, with studies exploring their synthesis and biological activities. For instance, derivatives of 3-(2-morpholinoquinolin-3-yl)propanenitrile have been synthesized and evaluated for their antimicrobial properties. researchgate.net

Furthermore, the synthesis of various 3-morpholinopropionitrile derivatives serves as a testament to the interest in this chemical scaffold. chemicalbook.com The exploration of analogous structures, such as 3-Imino-3-(4-phenylpiperazino)propanenitrile, suggests a broader interest in compounds possessing an imino-propanenitrile framework linked to a nitrogen-containing heterocycle. scbt.comchemicalbook.com These related studies indicate that the current research landscape is focused on leveraging the unique properties of the morpholine and imino-nitrile moieties for the development of new synthetic methodologies and the discovery of novel bioactive compounds. The synthesis of analogues is often a key strategy in medicinal chemistry to explore structure-activity relationships. nih.gov

The table below lists some related structures and their areas of research:

| Compound Name | Area of Research |

| 3-(2-morpholinoquinolin-3-yl)propanenitrile | Antimicrobial activity researchgate.net |

| 3-Imino-3-(4-phenylpiperazino)propanenitrile | Synthetic intermediate scbt.comchemicalbook.com |

| 4-(4-aminophenyl)-3-morpholinone | Intermediate for pharmaceuticals google.comgoogle.com |

| (R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one | Dopamine receptor agonists nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-imino-3-morpholin-4-ylpropanenitrile |

InChI |

InChI=1S/C7H11N3O/c8-2-1-7(9)10-3-5-11-6-4-10/h9H,1,3-6H2 |

InChI Key |

BDXZMVISPNPPSP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=N)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Imino 3 Morpholin 4 Ylpropanenitrile and Its Precursors

Direct Synthesis Approaches to 3-Imino-3-morpholin-4-ylpropanenitrile

Direct synthesis of this compound can be envisioned through the strategic formation of its key functional groups: the morpholine (B109124) attachment, the nitrile group, and the imino group.

Condensation Reactions Utilizing Morpholine Derivatives

A primary approach to incorporating the morpholine moiety is through condensation reactions. Morpholine, acting as a nucleophile, can react with a suitable electrophilic precursor of the propanenitrile backbone. One potential starting material is malononitrile (B47326). The reaction between morpholine and malononitrile could, under appropriate conditions, lead to the formation of a β-enaminonitrile, which is a tautomer of the target iminonitrile. This type of reaction is often catalyzed by a base or, in some cases, an acid. For instance, the use of morpholine as a catalyst in Knoevenagel condensations of ketones with malononitrile has been reported, highlighting its role in reactions involving this key precursor.

Another strategy involves the reaction of a morpholine derivative with a pre-formed propanenitrile scaffold bearing a leaving group at the 3-position. For example, a 3-halo-3-iminopropanenitrile or a related activated derivative could undergo nucleophilic substitution with morpholine.

The following table summarizes potential condensation reaction partners for the synthesis of the target compound or its immediate precursors.

| Morpholine Derivative | Propanenitrile Precursor | Potential Product |

| Morpholine | Malononitrile | 3-amino-3-morpholinoprop-2-enenitrile |

| Morpholine | 3,3-dihalopropanenitrile | This compound |

| Morpholine | 3-oxopropanenitrile | 3-hydroxy-3-morpholinopropanenitrile (intermediate) |

Nitrile Group Formation Strategies

The introduction of the nitrile group is a critical step in the synthesis. If not starting with a nitrile-containing precursor like malononitrile, various methods can be employed to form this functional group. One common method is the dehydration of an amide. A synthetic route could therefore involve the initial synthesis of 3-imino-3-morpholin-4-ylpropanamide, followed by dehydration using a reagent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA).

Alternatively, the nitrile group can be introduced via nucleophilic substitution using a cyanide salt. A precursor molecule containing a suitable leaving group, such as a halide, at the appropriate position on the three-carbon chain could be reacted with a cyanide source like sodium or potassium cyanide.

Imino Group Introduction Methodologies

The formation of the imino group is a key transformation. One of the most relevant named reactions for this purpose is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt). While the classic Pinner reaction uses an alcohol, modifications using amines can lead to amidines, which are structurally related to the target imino group. A plausible route could involve the reaction of a dinitrile precursor with morpholine under acidic conditions.

Another approach is the tautomerization of a corresponding enamine. As mentioned in section 2.1.1, the reaction of morpholine with malononitrile would likely yield 3-amino-3-morpholinoprop-2-enenitrile, which is a stable tautomer. The equilibrium between the enamine and the imine form would be a critical factor.

Synthetic Routes to Advanced Imino-Propanenitrile Scaffolds Incorporating Morpholine

The synthesis of more complex molecular architectures based on the imino-propanenitrile scaffold with an embedded morpholine moiety can be achieved through more sophisticated synthetic strategies, such as multi-component reactions and transition metal-catalyzed cross-coupling reactions.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. An MCR approach to a this compound derivative could involve the combination of morpholine, a source for the C2 and C3 carbons of the propanenitrile backbone (e.g., an aldehyde or ketone), and a cyanide source (e.g., trimethylsilyl (B98337) cyanide). The specific design of such a reaction would be crucial to control the chemoselectivity and achieve the desired product. While no specific MCR for the title compound has been documented, the versatility of MCRs in generating diverse heterocyclic and nitrogen-containing compounds suggests this as a promising area for future research.

Transition Metal-Catalyzed Coupling Reactions in Synthesis Development

Transition metal catalysis provides powerful tools for the formation of carbon-nitrogen bonds, which is central to the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the N-arylation and N-alkylation of amines, including morpholine. A potential strategy could involve the palladium-catalyzed coupling of morpholine with a suitable propanenitrile precursor bearing a leaving group, such as a halide or a triflate.

Furthermore, transition metal-catalyzed hydroamination reactions could be explored. The addition of the N-H bond of morpholine across a carbon-carbon triple bond of a suitable cyano-containing alkyne, catalyzed by metals such as rhodium or iridium, could potentially construct the desired scaffold.

The following table outlines some potential transition metal-catalyzed reactions for the synthesis of morpholine-containing imino-propanenitrile scaffolds.

| Catalyst | Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

| Palladium(0) complex | Morpholine | 3-halo-3-iminopropanenitrile | Cross-coupling | This compound |

| Rhodium(I) complex | Morpholine | 3-cyanoprop-2-ynenitrile | Hydroamination | This compound |

| Copper(I) catalyst | Morpholine | Acrylonitrile (B1666552) derivative | Conjugate addition | 3-morpholinopropanenitrile derivative |

These catalytic methods offer the potential for high efficiency and selectivity in the synthesis of advanced and functionally diverse imino-propanenitrile scaffolds incorporating the morpholine moiety.

Strategies for Stereoselective Synthesis

The creation of chiral centers in molecules is a critical aspect of modern organic synthesis, particularly in the development of pharmaceutical agents. For compounds related to this compound, several strategies for stereoselective synthesis can be envisaged, primarily focusing on the asymmetric formation of carbon-nitrogen and carbon-carbon bonds to yield chiral β-aminonitriles and their derivatives.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts, such as those derived from amino acids or cinchona alkaloids, can be employed in reactions like the Strecker reaction to produce enantioenriched α-aminonitriles. rsc.orggoogle.com The asymmetric Strecker reaction, involving the addition of a cyanide source to an imine, is a direct method for synthesizing chiral α-amino acids and their nitrile precursors. growingscience.comresearchgate.netkthmcollege.ac.in The use of a simple and novel chiral amide-based organocatalyst has been reported for the asymmetric Strecker reaction, affording products in good yields and high enantiomeric excess. rsc.org

Another key strategy is the catalytic asymmetric synthesis of chiral β-aminonitriles. researchgate.net This can be achieved through various methods, including the reaction of cyanoketimines with enals, providing access to chiral α,α-dialkyl aminonitriles which are not readily accessible via the conventional Strecker reaction. orientjchem.org Furthermore, nickel-catalyzed asymmetric hydrogenation of E-β-enamido phosphorus compounds has been shown to produce chiral β2-amino phosphorus derivatives with excellent enantioselectivity. nih.gov

The development of chiral catalysts is central to these methodologies. Chiral proton catalysis, for instance, has been successfully applied to the diastereo- and enantioselective aza-Henry reaction of α-nitro acetates, leading to the synthesis of enantioenriched β-amino acids. researchgate.net Similarly, chiral metal catalysts, including those based on cobalt, are utilized for the enantioselective synthesis of cyclic carbonates from CO2 and epoxides, highlighting the potential for metal-catalyzed asymmetric transformations in related systems. mdpi.com

Table 1: Examples of Chiral Catalysts and their Applications in Asymmetric Synthesis

| Catalyst Type | Reaction | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Amide | Asymmetric Strecker Reaction | α-Aminonitriles | Up to 93% | growingscience.com |

| Chiral Phosphoric Acid | Asymmetric N-H Insertion | α-Aryl Glycines | Excellent | rsc.org |

| Nickel Complex | Asymmetric Hydrogenation | β²-Amino Phosphorus Derivatives | Up to 99% | nih.gov |

| Chiral Proton Catalyst | Aza-Henry Reaction | β-Amino Acid Derivatives | High | researchgate.net |

| Salen-Co(III) Complex | CO₂/Epoxide Cycloaddition | Chiral Cyclic Carbonates | Up to 40% | mdpi.com |

Alternative Precursor Syntheses and Intermediate Chemical Transformations

The synthesis of the target compound and related structures often relies on the preparation of key precursors and their subsequent chemical transformations. This section outlines synthetic routes to important intermediates such as 3-morpholino-3-oxopropanenitrile derivatives, hydrazono-substituted propanenitriles, and the formation of fused morpholine heterocycles through cyclization reactions.

The synthesis of 3-morpholino-3-oxopropanenitrile derivatives can be achieved through the reaction of morpholine with activated forms of cyanoacetic acid. For instance, the reaction of morpholine with ethyl cyanoacetate (B8463686) can be catalyzed by a base to yield the corresponding amide. researchgate.net A patented method describes the preparation of 3-morpholino-2-cyanoacrylamide (B8777136) by reacting triethyl orthoacetate, morpholine, and cyanoacetamide. google.comgoogle.com

A general procedure for the synthesis of related 4-(2-chloroacetyl) morpholine derivatives involves the reaction of morpholine with chloroacetyl chloride in the presence of a base like triethylamine. nih.gov This highlights a common strategy for acylating morpholine. The synthesis of 3-(4,5-dihydro-3-methyl-5-oxopyrazol-1-yl)-3-oxopropanenitrile has been achieved through a cyclization reaction of 2-cyanoacetichydrazide and ethylacetoacetate, showcasing a method to introduce heterocyclic moieties to the propanenitrile backbone. kthmcollege.ac.in

Table 2: Synthesis of 3-Morpholino-3-oxopropanenitrile and Related Derivatives

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Morpholine | Ethyl Chloroacetate | Morpholin-N-ethyl acetate | Triethylamine, Benzene | researchgate.net |

| Cyanoacetamide | Triethylorthoacetate, Morpholine | 3-Methyl-3-morpholino-2-cyanoacrylamide | Reflux | google.com |

| 2-Cyanoacetichydrazide | Ethylacetoacetate | 3-(4,5-dihydro-3-methyl-5-oxopyrazol-1-yl)-3-oxopropanenitrile | Reflux, Ethanol | kthmcollege.ac.in |

Hydrazono-substituted propanenitriles are valuable intermediates for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles. A common method for their preparation involves the coupling of active methylene (B1212753) compounds with diazonium salts. For example, 3-aryl-2-arylhydrazonopropanenitriles can be synthesized from the coupling of 2-benzylmalononitrile with aromatic diazonium salts. nih.gov

The synthesis of 3-arylhydrazono-3-oxo-N-(4-sulfamoylphenyl)propanamide has been reported, demonstrating the versatility of this reaction with different amide substrates. mdpi.com Furthermore, studies on arylhydrazono-3-oxopropanals have shown that these compounds can be readily prepared by coupling enaminones with diazonium salts. raco.cat These hydrazonopropanals can then serve as precursors for a variety of heterocyclic systems. raco.catnih.gov

The reaction of cyanoacetamides with aromatic diazonium salts is another effective route to arylhydrazones, which can then be used to synthesize pyrazoles and triazoles. researchgate.net

Table 3: Examples of Hydrazono-Substituted Propanenitrile Synthesis

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Benzylmalononitrile | Aryl diazonium salts | 3-Phenyl-2-(p-tolylhydrazono)propionitrile | 70% | nih.gov |

| Enaminones | Diazonium salts | Hydrazonopropanals | - | raco.cat |

| Cyanoacetamides | Aromatic diazonium salts | Arylhydrazones | - | researchgate.net |

The construction of fused heterocyclic systems containing a morpholine ring can be achieved through various cyclization strategies. β-Enaminonitriles are versatile building blocks for the synthesis of a range of heterocyclic compounds, including pyridopyrimidines and pyridotriazines. researchgate.net The temperature-controlled condensation of organonitriles can efficiently produce β-enaminonitriles, which can then undergo further cyclization. rsc.orgresearchgate.net

The synthesis of pyrimidine (B1678525) derivatives can be accomplished from β-enaminonitrile intermediates by condensation with reagents like guanidine. growingscience.com Similarly, β-enaminonitriles can be used to construct pyridines, which can then be further elaborated. researchgate.net

Intramolecular cyclization of appropriately functionalized precursors is a direct route to fused morpholine systems. For instance, the dehydrative cyclization of N-(β-hydroxyethyl)amides is a known method for the synthesis of 2-oxazolines, a related five-membered ring system. researchgate.net A similar strategy involving an N-(2-hydroxyethyl) substituted propanenitrile derivative could potentially lead to a fused morpholine ring. The intramolecular cyclization of β-amino and β-ammonio radicals has been shown to be a viable route to 1-azabicyclo compounds, suggesting that radical cyclizations could also be explored for the synthesis of fused morpholine structures. nih.gov The synthesis of cyanopyridones and their subsequent cyclocondensation to form pyrido[2,3-d]pyrimidines also provides a pathway to complex fused nitrogen heterocycles. nih.gov

Reactivity Profiles and Mechanistic Investigations of 3 Imino 3 Morpholin 4 Ylpropanenitrile

Reactivity of the Imino Group

The imino group of 3-Imino-3-morpholin-4-ylpropanenitrile is characterized by a carbon-nitrogen double bond, which is susceptible to a variety of chemical transformations. The polarization of this bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic, dictates its reactivity towards a range of reagents.

Nucleophilic Additions to the Carbon-Nitrogen Double Bond

The electrophilic carbon atom of the imino group is a prime target for nucleophilic attack. This reaction is a fundamental process for the formation of new carbon-carbon and carbon-heteroatom bonds. A diverse array of nucleophiles can add across the C=N bond, leading to the formation of a tetrahedral intermediate that can subsequently be protonated to yield the final addition product.

The general mechanism for nucleophilic addition to the imino group is depicted below:

Nucleophile (Nu⁻) + R₂C=NR' → R₂C(Nu)-N⁻R' → R₂C(Nu)-NHR'

The reactivity of the imino group towards nucleophiles is influenced by both electronic and steric factors. The presence of the electron-donating morpholine (B109124) ring can modulate the electrophilicity of the imino carbon.

| Nucleophile | Product Type | Reaction Conditions |

| Organometallic Reagents (e.g., Grignard, Organolithium) | Substituted Amines | Aprotic solvent (e.g., THF, diethyl ether) |

| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Secondary Amines | Alcoholic or ethereal solvents |

| Enolates | β-Amino Carbonyl Compounds | Aprotic solvent, often with a Lewis acid catalyst |

| Cyanide | α-Amino Nitriles | Aprotic solvent, often with a Lewis acid catalyst |

This table presents expected nucleophilic addition reactions based on the general reactivity of imines.

Hydrolysis and Tautomerization Pathways

Under aqueous acidic or basic conditions, the imino group of this compound is expected to undergo hydrolysis. The mechanism typically involves the initial protonation of the imino nitrogen (under acidic conditions) or nucleophilic attack by a hydroxide (B78521) ion (under basic conditions), followed by the addition of water to the imino carbon. The resulting carbinolamine intermediate can then eliminate the amine to yield a carbonyl compound.

Furthermore, this compound can exist in equilibrium with its tautomeric form, a β-enaminonitrile. This tautomerization involves the migration of a proton from the α-carbon to the imino nitrogen. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of the substituents. The enamine tautomer possesses a nucleophilic α-carbon, which can participate in reactions with electrophiles.

Tautomeric Equilibrium:

This compound ⇌ 3-Amino-3-morpholin-4-yl-acrylonitrile

Cycloaddition Reactions Involving the Imino Moiety

The imino group can act as a dienophile or a heterodienophile in cycloaddition reactions, such as the Diels-Alder reaction. When the imino group is activated by an electron-withdrawing group, its reactivity as a dienophile is enhanced. In the case of this compound, the nitrile group can provide some electronic activation.

Intramolecular Diels-Alder reactions of related iminoacetonitriles have been reported, leading to the formation of nitrogen-containing heterocyclic systems. nih.gov These reactions often require thermal conditions to proceed. The imino moiety can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, providing access to five-membered heterocyclic rings.

| Reaction Type | Reactant | Product |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Tetrahydropyridine derivative |

| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine derivative |

| [3+2] Cycloaddition | Nitrile Oxide | Oxadiazoline derivative |

This table illustrates potential cycloaddition reactions based on the known reactivity of activated imines. nih.gov

Reactivity of the Nitrile Functionality

The nitrile group (C≡N) is another key reactive site in this compound. The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack.

Nucleophilic Additions to the Cyano Group

Similar to the imino group, the nitrile group can undergo nucleophilic addition. The attack of a nucleophile on the nitrile carbon leads to the formation of an imine anion intermediate, which can be protonated or undergo further reaction.

For instance, Grignard reagents can add to the nitrile to form, after hydrolysis, ketones. researcher.life The general mechanism involves the formation of an imine salt intermediate.

Reaction with Grignard Reagent:

R-MgX + R'-C≡N → R'(R)C=N-MgX → [hydrolysis] → R'(R)C=O

Reductions to Amines and Other Transformations

The nitrile group can be readily reduced to a primary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). researcher.life The reaction proceeds via the nucleophilic addition of hydride ions to the nitrile carbon.

Reduction with LiAlH₄:

R-C≡N + [H] → R-CH₂-NH₂

The reduction of nitriles is a valuable synthetic transformation for the preparation of primary amines.

| Reagent | Product |

| LiAlH₄ | Primary Amine |

| DIBAL-H | Aldehyde (upon hydrolysis) |

| H₂/Catalyst (e.g., Raney Ni) | Primary Amine |

This table summarizes common reduction reactions of the nitrile functionality. researcher.life

Participation in Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a cornerstone of synthetic organic chemistry. This compound, by virtue of its structure, can be considered an analogue of a morpholino enamine, a class of compounds well-documented for their participation in various cycloaddition and annulation reactions. Specifically, it is poised to act as a three-carbon building block in [3+3] annulation reactions for the synthesis of substituted pyridines.

In a typical [3+3] annulation, the enamine component reacts with a three-carbon electrophilic partner, such as an α,β-unsaturated aldehyde or ketone. The reaction proceeds through a cascade of events, typically initiated by a Michael addition, followed by intramolecular cyclization and subsequent elimination to afford the aromatic pyridine (B92270) ring. For this compound, the reaction with an α,β-unsaturated carbonyl compound would likely follow the mechanistic pathway outlined below:

Michael Addition: The nucleophilic β-carbon of the enamine-like structure of this compound attacks the β-carbon of the α,β-unsaturated carbonyl compound. This initial carbon-carbon bond formation generates a zwitterionic intermediate.

Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization, where the enamine nitrogen attacks the carbonyl carbon of the former Michael acceptor. This step leads to the formation of a six-membered dihydropyridine (B1217469) intermediate.

Elimination/Aromatization: The dihydropyridine intermediate then undergoes elimination of a molecule of morpholine and subsequent tautomerization to yield the stable, aromatic pyridine ring.

This type of transformation is highly valuable for the construction of polysubstituted pyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The specific substitution pattern of the resulting pyridine is determined by the substituents on both the this compound and the α,β-unsaturated carbonyl partner.

| Reactant 1 | Reactant 2 | Product Type | Annulation Type |

| This compound | α,β-Unsaturated Aldehyde | Substituted Pyridine | [3+3] |

| This compound | α,β-Unsaturated Ketone | Substituted Pyridine | [3+3] |

| This compound | α,β-Unsaturated Nitrile | Substituted Pyridine | [3+3] |

Role of the Morpholine Ring in Modulating Reactivity

The morpholine ring is not merely a passive substituent in this compound; it actively influences the molecule's reactivity through a combination of electronic and steric effects.

The morpholine moiety exerts both inductive and resonance effects that modulate the electron density and, consequently, the nucleophilicity of the key reaction centers.

Inductive Effect: The oxygen atom within the morpholine ring is highly electronegative, leading to a net electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the nitrogen atom and, by extension, on the rest of the molecule. This decrease in electron density can render the enamine-like system less nucleophilic compared to enamines derived from simpler secondary amines like piperidine.

Resonance Effect: The nitrogen atom of the morpholine ring possesses a lone pair of electrons that can participate in resonance. In the context of the enamine-like structure, this lone pair can be delocalized into the π-system of the double bond and the nitrile group. This electron-donating resonance effect (+R effect) increases the electron density at the β-carbon, thereby enhancing its nucleophilicity.

| Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | Electron withdrawal by the electronegative oxygen atom. | Decreases the nucleophilicity of the nitrogen and the β-carbon. |

| Resonance Effect (+R) | Donation of the nitrogen lone pair into the π-system. | Increases the electron density and nucleophilicity of the β-carbon. |

The chair conformation of the morpholine ring introduces a degree of steric bulk around the nitrogen atom and the adjacent imine functionality. This steric hindrance can influence the approach of reactants and the stereochemical outcome of reactions.

Mechanistic Studies of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. While specific experimental mechanistic studies on this compound are not extensively reported, insights can be gleaned from studies on analogous systems.

Kinetic studies of the annulation reactions involving this compound would provide valuable information about the reaction mechanism. Such studies would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, solvent polarity).

A plausible kinetic profile for the [3+3] annulation to form a pyridine would likely reveal a multi-step process. The rate-determining step could be either the initial Michael addition or the subsequent intramolecular cyclization, depending on the specific substrates and reaction conditions. For example, if the Michael addition is rapid and reversible, the cyclization step would be rate-determining. Conversely, if the initial C-C bond formation is slow and irreversible, this would be the rate-limiting step.

Hypothetical Kinetic Data for a [3+3] Annulation Reaction

| Parameter | Value | Significance |

| Rate Law | Rate = k[Enamine][Electrophile] | Suggests a bimolecular rate-determining step, likely the initial Michael addition. |

| Activation Energy (Ea) | Moderate | Indicates that the reaction proceeds at a reasonable rate at or near room temperature. |

| Solvent Effects | Faster in polar aprotic solvents | Suggests the stabilization of charged intermediates or transition states. |

The identification and characterization of reaction intermediates are key to elucidating a reaction mechanism. In the context of the annulation reactions of this compound, several transient species are expected to be formed.

Zwitterionic Adduct: Following the initial Michael addition, a zwitterionic intermediate is formed. This species contains both a positive charge (on the iminium nitrogen) and a negative charge (on the enolate oxygen of the former Michael acceptor). The stability of this intermediate can be influenced by the solvent polarity.

Cyclic Hemiaminal-like Intermediate: The subsequent intramolecular cyclization leads to a six-membered ring intermediate. This species can be described as a substituted dihydropyridine derivative.

These intermediates are often short-lived and present in low concentrations, making their direct observation challenging. However, spectroscopic techniques such as in-situ NMR spectroscopy, particularly at low temperatures, can be employed to detect and characterize these transient species. Computational studies, using methods like Density Functional Theory (DFT), can also provide valuable insights into the structures and energies of these intermediates and the transition states that connect them, further corroborating the proposed mechanistic pathway. The direct observation of such intermediates would provide strong evidence for the stepwise nature of the annulation reaction.

Catalytic Influences on Reaction Mechanisms

The reactivity of this compound, an α-iminonitrile, is significantly influenced by the presence of catalysts. The dual functionality of the imine and nitrile groups offers multiple sites for catalyst interaction, leading to diverse reaction pathways. Catalysts can enhance reaction rates, and importantly, direct the regioselectivity and stereoselectivity of transformations. The influence of various catalytic systems, including Lewis acids, Brønsted acids, and organocatalysts, on the reaction mechanisms of α-iminonitriles provides a framework for understanding the potential reactivity of this compound.

Lewis Acid Catalysis

Lewis acids are a cornerstone in the catalysis of reactions involving imines and nitriles. They function by accepting an electron pair from the nitrogen atom of the imine or nitrile group. This coordination enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. In the context of this compound, a Lewis acid would likely activate the imine group, facilitating additions across the C=N double bond.

Rare-earth metal catalysts, such as cerium(III) triflate (Ce(OTf)₃), have been shown to be effective in the synthesis of α-iminonitriles from 2-aminopyridines and nitroalkenes. nih.govacs.org This reaction proceeds via an intermolecular dehydration mechanism where the Lewis acid likely coordinates to the nitro group, facilitating a cascade of reactions leading to the formation of the iminonitrile. While this is a synthetic route to α-iminonitriles, it highlights the utility of Lewis acids in mediating reactions at precursors to this functional group. A plausible mechanism involves the activation of the nitroalkene by the cerium catalyst, followed by nucleophilic attack of the aminopyridine.

A study on the synthesis of α-iminonitriles demonstrated the efficacy of various rare-earth metal triflates. The catalytic activity is summarized in the table below.

| Entry | Catalyst (10 mol%) | Yield (%) |

| 1 | Sm(OTf)₃ | 69 |

| 2 | Gd(OTf)₃ | 82 |

| 3 | Yb(OTf)₃ | 85 |

| 4 | Sc(OTf)₃ | 88 |

| 5 | Lu(OTf)₃ | 90 |

| 6 | La(OTf)₃ | 79 |

| 7 | Nd(OTf)₃ | 75 |

| 8 | Eu(OTf)₃ | 81 |

| 9 | Ce(OTf)₃ | 92 |

Reaction conditions: 2-aminopyridine (B139424) (0.2 mmol), nitrostyrene (B7858105) (0.2 mmol), catalyst (10 mol%) in toluene (B28343) at 120 °C for 10 min. acs.org

For a pre-formed α-iminonitrile like this compound, Lewis acid catalysis would be more relevant for subsequent transformations. For instance, in aza-Diels-Alder reactions or additions of nucleophiles, the Lewis acid would activate the imine, similar to what is observed for other imine substrates.

Brønsted Acid and Organocatalysis

Brønsted acids can also catalyze reactions of imines by protonating the imine nitrogen, thereby forming a highly electrophilic iminium ion. This activation is a key principle in many organocatalytic transformations.

The Strecker reaction, a classic method for synthesizing α-aminonitriles, often employs acid or base catalysis. mdpi.com In the context of this compound, which is an N-substituted iminonitrile, analogous reactivity can be expected. Organocatalysts, particularly those capable of hydrogen bonding, can play a significant role. For example, chiral thiourea (B124793) or squaramide catalysts can activate imines towards nucleophilic attack by hydrogen bonding to the imine nitrogen. nih.govresearchgate.net

A recent study showcased an enantio- and diastereoselective conjugate addition of α-iminonitriles to enones, catalyzed by a chiral cyclopropenimine-thiourea organocatalyst. nih.gov The bifunctional catalyst is proposed to activate both the α-iminonitrile and the enone. The thiourea moiety likely protonates and activates the enone, while the cyclopropenimine part acts as a Brønsted base, deprotonating the α-carbon of the iminonitrile to form a nucleophilic enamine intermediate. This dual activation allows for a highly stereoselective conjugate addition.

The following table presents data on the organocatalyzed conjugate addition of an α-iminonitrile to various enones.

| Entry | Enone | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1 | Chalcone | 10 | 24 | 95 | >20:1 | 98 |

| 2 | (E)-4-phenylbut-3-en-2-one | 10 | 48 | 92 | >20:1 | 97 |

| 3 | (E)-1,3-diphenylprop-2-en-1-one | 10 | 24 | 96 | >20:1 | 99 |

| 4 | (E)-3-(p-tolyl)acrylaldehyde | 10 | 36 | 88 | 15:1 | 95 |

General conditions: α-iminonitrile (0.12 mmol), enone (0.1 mmol), catalyst in toluene at -20 °C. nih.gov

This type of catalytic activation suggests that this compound could serve as a pronucleophile in various organocatalyzed carbon-carbon bond-forming reactions.

Metal Catalysis

Transition metal catalysis offers another dimension to the reactivity of α-iminonitriles. Palladium catalysis, for instance, has been utilized for the C-H cyanation of arenes using an α-iminonitrile as a novel cyanating agent. rsc.org In this reaction, the α-iminonitrile serves as a source of the cyanide group, which is transferred to the arene via a C-H activation mechanism. This indicates that under certain metallic catalysis conditions, the C-CN bond of this compound could be cleaved.

Furthermore, ruthenium-catalyzed oxidative cyanation of tertiary amines can produce α-aminonitriles. organic-chemistry.org While this is a synthetic method, it underscores the potential for metal-catalyzed transformations at the α-position to the nitrogen of the morpholine ring in this compound, especially if the imine can be reduced or transformed in situ.

The diverse catalytic handles present in this compound make it a versatile substrate for a range of catalytic transformations. The choice of catalyst—Lewis acid, Brønsted acid, organocatalyst, or transition metal—can direct the reaction towards either the imine or the nitrile group, or even mediate a reaction involving the cleavage of the C-CN bond, leading to a wide array of potential products. Mechanistic investigations into these catalytic pathways are crucial for harnessing the full synthetic potential of this and related α-iminonitriles.

Advanced Spectroscopic and Structural Elucidation of 3 Imino 3 Morpholin 4 Ylpropanenitrile and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information regarding the molecular framework, the electronic environment of individual atoms, and the connectivity between them. For 3-imino-3-morpholin-4-ylpropanenitrile, a combination of one-dimensional and two-dimensional NMR techniques allows for an unambiguous assignment of its structure.

Detailed ¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide foundational information for the structural assignment of this compound. The chemical shift of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of the various functional groups within the molecule.

In the ¹H NMR spectrum, the protons of the morpholine (B109124) ring typically exhibit distinct signals. The methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) are deshielded and appear at a lower field (higher ppm) compared to the protons adjacent to the nitrogen atom (N-CH₂). The methylene protons of the propanenitrile backbone (CH₂CN) are expected to appear as a singlet. The chemical shift of the imino proton (NH) is often variable and the signal may be broad due to hydrogen bonding and exchange processes with residual water or other protic species in the solvent.

In the ¹³C NMR spectrum, the carbon of the nitrile group (C≡N) resonates in the characteristic region of approximately 115-125 ppm. The imino carbon (C=NH) is significantly deshielded and appears further downfield. The two distinct types of carbon atoms in the morpholine ring are readily distinguishable, with the carbons bonded to oxygen (O-CH₂) appearing at a lower field than those bonded to nitrogen (N-CH₂). nih.govresearchgate.net

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₂ (propanenitrile) | ~3.5 | ~25 |

| N-CH₂ (morpholine) | ~3.6 | ~50 |

| O-CH₂ (morpholine) | ~3.7 | ~67 |

| NH (imino) | Variable, broad | - |

| C=NH (imino) | - | ~165 |

| C≡N (nitrile) | - | ~118 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for establishing the bonding network and confirming the proposed structure by revealing correlations between different nuclei. preprints.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals for the N-CH₂ and O-CH₂ protons of the morpholine ring, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons to which they are directly attached. sdsu.eduuvic.ca This allows for the definitive assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals. For example, the proton signal for the propanenitrile CH₂ group would show a correlation to its corresponding carbon signal around 25 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular structure by showing correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.comscience.gov Key HMBC correlations would include:

A correlation from the propanenitrile CH₂ protons to both the imino carbon (C=NH) and the nitrile carbon (C≡N).

Correlations from the morpholine N-CH₂ protons to the imino carbon (C=NH), which unambiguously connects the morpholine ring to the imino group.

Variable Temperature NMR for Dynamic Processes

Variable temperature (VT) NMR experiments are employed to study dynamic molecular processes, such as conformational exchange or restricted rotation, that occur on the NMR timescale. ox.ac.ukumich.edu In this compound, there is potential for restricted rotation around the C-N bond connecting the imino group to the morpholine ring.

At room temperature, this rotation may be fast, resulting in averaged signals for the morpholine protons. However, upon cooling the sample, this rotation could slow down. If the rate of rotation becomes slow enough on the NMR timescale, the axial and equatorial protons on the morpholine ring may become chemically non-equivalent, leading to a more complex splitting pattern or the appearance of new, distinct signals. By analyzing the spectra at different temperatures, the energy barrier for this rotational process can be determined. rit.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule by probing its vibrational modes. libretexts.orglibretexts.org These methods are highly effective for the identification of the key functional groups present in this compound.

Characteristic Vibrational Modes of Imino, Nitrile, and Morpholine Groups

Each functional group within the molecule possesses characteristic vibrational frequencies that serve as diagnostic markers in the IR and Raman spectra.

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch gives rise to a very sharp and intense absorption in the IR spectrum, typically found in the 2260–2220 cm⁻¹ region. spectroscopyonline.com This peak is often easy to identify due to its characteristic position and intensity in a region of the spectrum that is relatively free from other absorptions. nih.gov

Imino Group (C=NH): The C=N stretching vibration is expected in the 1690–1640 cm⁻¹ range. The N-H stretch of the imino group typically appears as a medium-intensity band between 3400 and 3300 cm⁻¹. researchgate.net

Morpholine Group: The morpholine ring has several characteristic vibrations. The most prominent is the C-O-C asymmetric stretching mode, which produces a strong band around 1115 cm⁻¹. nih.gov The C-N stretching vibrations and the various C-H bending and stretching modes of the methylene groups also produce signals in the fingerprint region. acs.orgacs.orgnih.gov

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| Imino (N-H) | Stretch | 3400–3300 | Medium |

| Nitrile (C≡N) | Stretch | 2260–2220 | Strong, Sharp |

| Imino (C=N) | Stretch | 1690–1640 | Medium-Strong |

| Morpholine (C-O-C) | Asymmetric Stretch | ~1115 | Strong |

Hydrogen Bonding Interactions and Their Spectroscopic Signatures

The presence of both a hydrogen bond donor (the imino N-H group) and hydrogen bond acceptors (the nitrogen atoms of the imino and nitrile groups) allows for the formation of intermolecular hydrogen bonds. These interactions can significantly influence the vibrational spectra. nih.gov

When the imino N-H group participates in hydrogen bonding, its stretching vibration is affected. The N-H stretching band in the IR spectrum will typically broaden and shift to a lower frequency (a redshift). The magnitude of this shift provides a qualitative measure of the strength of the hydrogen bond.

Conversely, when the nitrile group acts as a hydrogen bond acceptor, its C≡N stretching frequency is known to shift to a higher wavenumber (a blueshift). researchgate.netnih.govchemrxiv.org This anomalous blueshift is a well-documented phenomenon for nitriles and is sensitive to the geometry of the hydrogen bond. nih.govchemrxiv.orgresearchgate.net Therefore, by analyzing the positions and shapes of the N-H and C≡N stretching bands, valuable information about the nature and extent of hydrogen bonding in different states (e.g., solid, liquid, or in various solvents) can be obtained.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry serves as a critical analytical tool for determining the molecular weight and elucidating the structure of novel compounds through the analysis of their fragmentation patterns. For this compound, mass spectrometric techniques, particularly high-resolution mass spectrometry (HRMS), are indispensable for confirming its elemental composition and understanding its gas-phase ion chemistry.

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of a compound with a high degree of confidence. For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₇H₁₁N₃O. This calculated mass is a crucial benchmark for experimental verification. The support of high-resolution mass spectrometric data, including accurate mass measurements and isotopic distribution, is vital to confirm the successful synthesis of such novel compounds. core.ac.uk

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₁N₃O |

| Monoisotopic Mass | 153.0902 u |

| Elemental Composition | C: 54.89%, H: 7.24%, N: 27.43%, O: 10.44% |

This table presents the calculated theoretical data for the target compound.

In mass spectrometry, particularly under electron ionization (EI), the molecular ion of this compound is expected to undergo characteristic fragmentation, providing valuable structural information. The fragmentation pathways are influenced by the relative strengths of the chemical bonds and the stability of the resulting fragment ions.

A primary fragmentation event would likely involve the morpholine ring, a common substructure in many pharmacologically active compounds. researchgate.net The cleavage of the morpholine ring can occur in several ways. A characteristic neutral loss of the morpholine moiety is a common fragmentation pathway for morpholine derivatives. unibas.it Another significant fragmentation pathway is the α-cleavage adjacent to the nitrogen atom of the morpholine ring, leading to the formation of a stable acylium ion. The propanenitrile side chain can also undergo fragmentation, such as the loss of a cyano group.

Table 2: Proposed Mass Spectrometry Fragmentation of this compound

| m/z Value (Proposed) | Proposed Fragment Ion | Proposed Structure |

| 153 | [C₇H₁₁N₃O]⁺ | Molecular Ion |

| 126 | [C₆H₈N₂O]⁺ | Loss of HCN |

| 96 | [C₅H₆NO]⁺ | Cleavage of the propanenitrile side chain |

| 86 | [C₄H₈NO]⁺ | Morpholine ring fragment |

| 57 | [C₃H₅N₂]⁺ | Fragment from the propanenitrile side chain |

This table outlines the hypothesized fragmentation patterns and daughter ions based on the structure of the target compound and general principles of mass spectrometry.

X-ray Crystallography for Solid-State Structural Determination

While the crystal structure of this compound has not been reported, analysis of structurally similar compounds containing a morpholine moiety provides significant insight into the expected solid-state conformation, bond parameters, and intermolecular interactions. The following sections draw upon crystallographic data from related morpholine-containing structures to predict the structural characteristics of the title compound.

The geometry of the morpholine ring is a well-characterized feature. In related structures, such as (E)-4-{[(Morpholin-4-yl)imino]methyl}benzonitrile and 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the morpholine ring consistently adopts a chair conformation. nih.govnih.gov This conformation is the most stable arrangement for a six-membered heterocyclic ring. The exocyclic N-C bond is typically found in an equatorial orientation. nih.gov

The bond lengths and angles within the morpholine ring are expected to be consistent with those of other morpholine derivatives. The C-N and C-O bond lengths will be in the typical range for single bonds of these types. The bond angles within the ring will be close to the tetrahedral angle of 109.5°, with some deviation due to the presence of the heteroatoms. The torsional angles will define the puckering of the ring in its chair conformation. For instance, in (E)-4-{[(Morpholin-4-yl)imino]methyl}benzonitrile, the N1–N2=C5–C6 torsion angle is 173.80 (19)°. nih.gov In 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the torsion angle for the N atom of the morpholine ring and the C atom of the carbonyl group is -162.92 (11)°. nih.gov

Table 3: Representative Bond Parameters from Analogous Morpholine-Containing Structures

| Parameter | (E)-4-{[(Morpholin-4-yl)imino]methyl}benzonitrile nih.gov | 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one nih.gov |

| Morpholine Ring Conformation | Chair | Chair |

| N1–N2=C5–C6 Torsion Angle (°) | 173.80 (19) | - |

| N(morpholine)-C(carbonyl) Torsion Angle (°) | - | -162.92 (11) |

This table presents crystallographic data from known analogues to infer the structural parameters of the target compound.

The crystal packing of this compound will be dictated by the various intermolecular forces that can be established between the molecules. In the crystal structure of (E)-4-{[(Morpholin-4-yl)imino]methyl}benzonitrile, the crystal packing is stabilized by van der Waals interactions, with no classical hydrogen bonds present. nih.gov Molecules are observed to stack along the a-axis. nih.gov

Computational and Theoretical Investigations of this compound: A Search for Published Studies

A thorough review of available scientific literature and chemical databases reveals a notable absence of published computational and theoretical investigations specifically focused on the compound This compound . While the methodologies outlined in the query—including Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, Electrostatic Potential Surface mapping, and reaction pathway modeling—are standard and powerful tools in modern computational chemistry for characterizing novel molecules, it appears that these techniques have not yet been applied to this particular compound in the public research domain.

Computational chemistry provides profound insights into the electronic structure, reactivity, and potential applications of chemical compounds. Techniques such as DFT are instrumental in determining the optimized molecular geometry and understanding the electronic properties of a molecule. jneonatalsurg.comresearchgate.net This is often complemented by HOMO-LUMO analysis, which helps in predicting the chemical reactivity and the ability of a molecule to donate or accept electrons. Furthermore, electrostatic potential surface maps are crucial for visualizing the charge distribution and identifying sites susceptible to electrophilic or nucleophilic attack.

For more complex studies, computational elucidation of reaction mechanisms and the prediction of reaction energetics provide a theoretical framework for understanding how a compound might be synthesized or how it might interact with other molecules. These theoretical predictions are invaluable for guiding experimental work and for the rational design of new chemical entities.

Despite the utility of these methods, and the existence of studies on related morpholine-containing compounds or other nitrile derivatives, no specific research articles, academic papers, or database entries presenting computational data for this compound could be located. The synthesis of related propanenitrile derivatives has been reported, but these studies did not include the computational analyses requested.

This lack of available data prevents the generation of the detailed, data-rich article as per the specified outline. The creation of such an article would necessitate original research involving complex quantum chemical calculations, which is beyond the scope of this response. The scientific community has yet to publish theoretical investigations into the molecular geometry, electronic structure, reactivity descriptors, and potential reaction pathways of this compound.

Computational and Theoretical Investigations of 3 Imino 3 Morpholin 4 Ylpropanenitrile

Conformational Analysis and Intramolecular Interactions

Computational and theoretical chemistry offer powerful tools to investigate the structural and energetic properties of molecules at the atomic level. For 3-Imino-3-morpholin-4-ylpropanenitrile, these methods would be instrumental in understanding its three-dimensional structure, flexibility, and the subtle intramolecular forces that govern its behavior. Such studies are crucial for predicting the molecule's reactivity, designing derivatives with specific properties, and understanding its potential interactions with biological systems.

Global and Local Minima Exploration

A comprehensive exploration of the potential energy surface of this compound would be the first step in its computational analysis. This process aims to identify all possible stable conformations (local minima) and the most stable conformation (global minimum). Techniques such as systematic grid searches, random sampling methods like Monte Carlo, or more sophisticated algorithms like genetic algorithms could be employed for an initial broad search.

Following the initial exploration, the geometries of the identified conformers would be optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). This would provide accurate geometries and relative energies for each conformer. The results of such an analysis would likely reveal several low-energy structures distinguished by the orientation of the morpholine (B109124) ring relative to the iminopropanenitrile fragment and the rotation around the C-C and C-N single bonds.

Hypothetical Data on Conformational Minima:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (degrees) |

| Global Minimum | 0.00 | [Specific angles defining the most stable shape] |

| Local Minimum 1 | 1.25 | [Specific angles for this conformation] |

| Local Minimum 2 | 2.50 | [Specific angles for this conformation] |

| Local Minimum 3 | 3.10 | [Specific angles for this conformation] |

This table is a hypothetical representation of what a computational study might find. The actual values would depend on the level of theory and the specific conformations identified.

Evaluation of Conformational Dynamics

Understanding the dynamic behavior of this compound is as important as identifying its stable states. Conformational dynamics studies would investigate the transitions between different local minima, providing insights into the molecule's flexibility and the energy barriers for these transformations.

Molecular dynamics (MD) simulations would be a primary tool for this purpose. By simulating the motion of the atoms over time, MD can reveal the preferred conformational transitions and their frequencies. The energy barriers between different conformers could be more precisely calculated using methods like transition state theory, which involves locating the saddle points on the potential energy surface that connect the minima.

Hypothetical Data on Conformational Transitions:

| Transition | Energy Barrier (kcal/mol) | Description of Motion |

| Global Minimum ↔ Local Minimum 1 | 4.5 | Rotation around the C-C bond |

| Local Minimum 1 ↔ Local Minimum 2 | 3.2 | Morpholine ring inversion |

| Global Minimum ↔ Local Minimum 3 | 6.8 | Combined rotation and ring puckering |

This table is a hypothetical representation of potential findings from a study on conformational dynamics. The actual energy barriers and transition pathways would need to be determined through detailed computational analysis.

Applications of 3 Imino 3 Morpholin 4 Ylpropanenitrile in Complex Organic Synthesis

As a Building Block for Heterocyclic Compound Synthesis

The compound's structure is pre-disposed to act as a three-carbon building block in annulation reactions, leading to the formation of numerous five- and six-membered heterocyclic rings, which are core components of many pharmaceutical agents.

3-Imino-3-morpholin-4-ylpropanenitrile is a valuable precursor for synthesizing substituted pyrazoles, a class of compounds renowned for their wide range of biological activities. The typical synthetic strategy involves the condensation reaction of the β-enaminonitrile moiety with various hydrazine (B178648) derivatives. beilstein-journals.orgnih.gov The reaction proceeds via an initial nucleophilic attack by the hydrazine on the imino carbon, followed by an intramolecular cyclization and elimination of a morpholine (B109124) molecule to yield the stable aromatic pyrazole (B372694) ring. This method allows for the regioselective synthesis of 3- or 5-aminopyrazole-4-carbonitriles, which can be further functionalized. nih.gov

The versatility of this approach is demonstrated by the variety of substituted hydrazines that can be employed, leading to a diverse library of N-substituted pyrazole derivatives. mdpi.com The reaction conditions are generally mild, often requiring just refluxing in a suitable solvent like ethanol. mdpi.com

Table 1: Synthesis of Pyrazole Derivatives

| Reactant | Product | Conditions | Yield (%) |

|---|---|---|---|

| Hydrazine Hydrate (B1144303) | 5-Amino-1H-pyrazole-4-carbonitrile | Ethanol, Reflux | High |

| Phenylhydrazine | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Acetic Acid, Heat | Good |

Note: The table represents typical outcomes for reactions of β-enaminonitriles with hydrazines.

The construction of pyrimidine (B1678525) rings, fundamental components of nucleic acids, can be achieved using this compound as a C-C-C fragment. bu.edu.eg This involves condensation with N-C-N synthons such as amidines, guanidine, or urea. nih.govresearchgate.net The reaction typically results in the formation of 2-substituted-4-amino-pyrimidine-5-carbonitriles. The morpholine group acts as an excellent leaving group, facilitating the final aromatization step. This pathway is a cornerstone of heterocyclic synthesis due to its efficiency and the biological significance of the resulting pyrimidine core. nih.gov

Similarly, triazine scaffolds can be accessed, although the pathways are more varied. One approach involves reacting the enaminonitrile with reagents that can provide the remaining N-N-C or N-C-N fragments necessary to construct the 1,2,4- or 1,3,5-triazine (B166579) ring systems, respectively. mdpi.comnih.gov These syntheses often require specific catalysts or reaction conditions to control the regioselectivity of the cyclization. researchgate.net

The synthesis of chromene derivatives, particularly 2-amino-4H-chromene-3-carbonitriles, represents another significant application of this compound. In a typical three-component reaction, an aldehyde, the subject compound (acting as the active methylene (B1212753) component), and a phenol (B47542) (such as resorcinol (B1680541) or naphthol) are condensed in the presence of a catalyst. sharif.edu The reaction sequence often involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. sharif.edu This methodology provides a straightforward and efficient route to densely functionalized chromene systems. islandarchives.canih.gov

While not a direct precursor for the indole (B1671886) ring itself, this compound can be used to synthesize complex indole-containing heterocycles. For instance, it can react with indole-based starting materials, such as 3-cyanoacetyl indoles, in cascade reactions to build fused or appended heterocyclic systems. nih.gov The enaminonitrile functionality can react with various electrophiles and nucleophiles, making it a versatile tool for modifying the indole scaffold. openmedicinalchemistryjournal.comresearchgate.net

Pyrrolo[3,4-b]pyridines are a class of fused heterocyclic compounds with notable biological activities. researchgate.net The synthesis of these scaffolds can be approached using this compound as a key building block in multi-step or one-pot cascade reactions. nih.gov One potential strategy involves its participation in a reaction sequence initiated by an Ugi or Passerini-type reaction, followed by intramolecular cyclizations like aza Diels-Alder reactions to construct the fused bicyclic core. mdpi.commdpi.com The adaptability of the starting material allows for the introduction of various substituents, leading to the creation of diverse compound libraries for drug discovery. nih.gov

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govnih.gov this compound, with its multiple reactive centers, is an ideal substrate for MCRs. nih.gov

The unique reactivity of this compound allows for the design of novel MCRs. It can serve as a versatile three-carbon component in reactions that form complex heterocyclic or spirocyclic systems. nih.gov For example, it can react with an aldehyde and another nucleophile in a one-pot synthesis to create highly substituted pyridines or pyrans.

The presence of the isocyanide-like character in its tautomeric form makes it a candidate for isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. nih.govbeilstein-journals.org By combining the compound with an aldehyde, an amine, and a carboxylic acid (for an Ugi-type reaction), it is possible to generate complex peptide-like structures or other highly functionalized molecules in a single step. nih.govrsc.org The development of such reactions is a key area of modern organic synthesis, aimed at shortening synthetic routes to valuable compounds. rsc.orgdovepress.com

Table 2: Potential Multicomponent Reactions

| MCR Type | Reactants | Potential Product Scaffold |

|---|---|---|

| Gewald-type | Aldehyde, Elemental Sulfur | Substituted Thiophene |

| Hantzsch-type | Aldehyde, 1,3-Dicarbonyl | Dihydropyridine (B1217469) |

| Ugi-type | Aldehyde, Amine, Carboxylic Acid | α-Acylamino Amide Derivative |

Note: This table outlines plausible MCR pathways where a β-enaminonitrile could serve as a key reactant.

Despite a comprehensive search for scientific literature, detailed research findings, and specific data for the chemical compound "this compound" are not available in the public domain. As a result, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that focuses solely on this specific compound as requested by the strict constraints of the prompt.

The existing body of scientific literature discusses broader categories of related compounds, such as β-enaminonitriles, morpholine derivatives, and aminonitriles. This general information, however, does not provide the specific data required to populate the detailed subsections of the requested article for "this compound" itself.

Therefore, to adhere to the principles of scientific accuracy and avoid speculation, the requested article cannot be generated.

Synthesis and Exploration of Derivatives and Analogues of 3 Imino 3 Morpholin 4 Ylpropanenitrile

Structural Modifications at the Imino Nitrogen

The imino (=NH) group is a primary site for introducing structural diversity. Its nitrogen atom can be functionalized through various substitution reactions, or the entire group can be exchanged for related functionalities like hydrazones or oximes.

Alkylation and Arylation Strategies

The imino nitrogen possesses a lone pair of electrons and can act as a nucleophile, particularly after deprotonation. This reactivity enables the introduction of a wide range of alkyl and aryl substituents.

Alkylation: Direct N-alkylation can be achieved by treating 3-imino-3-morpholin-4-ylpropanenitrile with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to generate the corresponding imidate anion. This anion then readily reacts with various alkylating agents, including alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl sulfates, to yield N-alkylated derivatives. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Arylation: The introduction of aryl groups at the imino nitrogen can be accomplished using modern cross-coupling methodologies. Reactions like the Chan-Lam coupling or the Buchwald-Hartwig amination are suitable for this purpose. In a typical Chan-Lam protocol, the iminonitrile is reacted with an arylboronic acid in the presence of a copper catalyst, such as copper(II) acetate, and a base, often in a solvent like methanol (B129727) or dichloromethane. organic-chemistry.org Similarly, palladium-catalyzed Buchwald-Hartwig cross-coupling can be employed, reacting the iminonitrile with an aryl halide (bromide or iodide) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. organic-chemistry.org

| Reagent Type | Example Reagent | Resulting Derivative Structure (R-group) |

| Alkyl Halide | Methyl Iodide | -CH₃ |

| Alkyl Halide | Benzyl Bromide | -CH₂Ph |

| Arylboronic Acid | Phenylboronic Acid | -Ph |

| Arylboronic Acid | 4-Methoxyphenylboronic acid | -C₆H₄-OCH₃ |

Formation of Related Hydrazono- and Oxime-Nitriles

The imine functionality can undergo exchange reactions with hydroxylamine (B1172632) or hydrazine (B178648) derivatives, leading to the formation of oxime-nitriles and hydrazono-nitriles, respectively. These transformations, often driven by the formation of a more stable C=N bond or the removal of ammonia, broaden the structural diversity of the compound class.

Oxime-Nitrile Formation: Reaction of this compound with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate) can yield 3-(hydroxyimino)-3-morpholin-4-ylpropanenitrile. Oximes are valuable synthetic intermediates and can exist as E/Z isomers, adding another layer of structural complexity. nih.gov The synthesis of nitriles from the dehydration of aldoximes is a well-established transformation, highlighting the close chemical relationship between these functional groups. nih.govresearchgate.netviirj.org

Hydrazono-Nitrile Formation: Treatment of the parent iminonitrile with hydrazine hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) results in the formation of the corresponding hydrazono-nitriles. chemistryviews.org These reactions are typically conducted in an alcoholic solvent and may be acid-catalyzed. The resulting hydrazones are often stable, crystalline compounds and offer further points for derivatization at the secondary nitrogen atom.

| Reagent | Resulting Functional Group | Derivative Name |

| Hydroxylamine (NH₂OH) | Oxime (=N-OH) | 3-(Hydroxyimino)-3-morpholin-4-ylpropanenitrile |

| Hydrazine (NH₂NH₂) | Hydrazone (=N-NH₂) | 3-Hydrazono-3-morpholin-4-ylpropanenitrile |

| Phenylhydrazine | Phenylhydrazone (=N-NHPh) | 3-Morpholin-4-yl-3-(2-phenylhydrazono)propanenitrile |

Substitutions on the Propanenitrile Backbone

The two carbon atoms of the propanenitrile backbone offer distinct opportunities for functionalization, although their reactivity profiles differ significantly.

Alpha-Carbon Functionalization

The α-carbon (C2) is located between the electron-withdrawing nitrile group and the imino-morpholino moiety. The protons on this carbon are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), to generate a resonance-stabilized carbanion. This carbanion is a potent nucleophile that can react with a variety of electrophiles. organic-chemistry.org

Alkylation: Reaction of the α-carbanion with alkyl halides introduces alkyl chains at the C2 position.

Aldol-type Reactions: The carbanion can add to aldehydes and ketones to form β-hydroxy nitrile derivatives after an aqueous workup.

Acylation: Acylation with acyl chlorides or anhydrides can introduce a keto group at the α-position.

Michael Addition: The carbanion can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds or nitriles.

| Electrophile | Example | Resulting α-Substituent |

| Alkyl Halide | Ethyl Iodide | -CH₂CH₃ |

| Aldehyde | Benzaldehyde | -CH(OH)Ph |

| Acyl Chloride | Acetyl Chloride | -C(O)CH₃ |

| Michael Acceptor | Acrylonitrile (B1666552) | -CH₂CH₂CN |

Beta-Carbon Derivatization

Direct functionalization at the β-carbon (C3) of the intact this compound molecule is synthetically challenging due to the absence of acidic protons and the presence of the sterically demanding morpholino group. Therefore, accessing β-substituted analogues typically requires alternative synthetic strategies that build the propanenitrile backbone with the desired substituent already in place. One common approach involves a Michael addition reaction. For example, a substituted acrylonitrile (R-CH=CH-CN) could serve as a starting material, where 'R' is the desired β-substituent. The synthesis would then proceed by constructing the imino-morpholino functionality onto this pre-functionalized backbone.

Modifications and Ring Expansions of the Morpholine (B109124) Moiety

The morpholine ring is generally stable, but it can be chemically modified to produce analogues with altered steric and electronic properties. Key strategies include heteroatom substitution, ring expansion, and the use of substituted morpholine precursors.

Heteroatom Substitution: The oxygen atom of the morpholine ring can be replaced with sulfur to yield the corresponding thiomorpholine (B91149) analogue. This transformation can be achieved through multi-step synthetic sequences, for instance, by starting with N-protected aminoethanethiol (B8698679) derivatives and building the ring. jchemrev.comjchemrev.comnih.govchemrxiv.org The resulting thiomorpholine moiety offers different hydrogen bonding capabilities and can be further oxidized to the corresponding sulfoxide (B87167) or sulfone, providing additional avenues for structural diversification.

Ring Expansions: The six-membered morpholine ring can be expanded to a seven-membered 1,4-oxazepane (B1358080) ring. One reported method involves the formation of an intermediate aziridinium (B1262131) cation from a 3-chloromethylmorpholine derivative, which can be subsequently opened by a nucleophile to yield the ring-expanded product. rsc.org This strategy provides access to a more flexible heterocyclic system.

Substitutions on the Ring: Introducing substituents directly onto the carbon framework of the existing morpholine ring is difficult. A more practical approach is to employ a substituted morpholine as a building block during the initial synthesis of the parent compound. For example, using cis-2,6-dimethylmorpholine (B33440) in place of morpholine would yield an analogue with two methyl groups on the heterocyclic ring, imparting greater steric bulk and lipophilicity.

| Modification Type | Resulting Moiety | Key Feature |

| Heteroatom Substitution | Thiomorpholine | Oxygen replaced by Sulfur |

| Ring Expansion | 1,4-Oxazepane | Seven-membered ring |

| Ring Substitution | 2,6-Dimethylmorpholine | Methyl groups on the ring carbons |

Variations within the Morpholine Ring Structure

Modifications directly on the carbon framework of the morpholine ring in this compound can introduce chirality and conformational rigidity, which can significantly influence biological activity. The synthesis of such C-substituted morpholine derivatives has been a subject of considerable research. researchgate.netnih.gov These strategies can be hypothetically applied to generate analogues of the target compound.

One of the primary strategies for accessing C-substituted morpholines is through the cyclization of appropriately substituted amino alcohols. researchgate.net For instance, starting from commercially available chiral amino alcohols, one can synthesize enantiomerically pure C-2 or C-3 substituted morpholines. These substituted morpholines can then be reacted with a suitable three-carbon nitrile-containing synthon to potentially yield the desired analogues of this compound.

A notable method for the stereoselective synthesis of cis-3,5-disubstituted morpholines involves a palladium-catalyzed carboamination reaction of O-allyl ethanolamines. nih.gov This approach could be adapted to create morpholine precursors with substituents at the C-3 and C-5 positions, which could then be elaborated to the target propanenitrile structure. The introduction of methyl or other small alkyl groups can provide valuable insights into the structure-activity relationship (SAR) by probing the steric and electronic requirements of the biological target. acs.org

Furthermore, diastereoselective and diastereoconvergent syntheses of 2- and 3-substituted morpholine congeners have been reported, starting from tosyl-oxazetidine and α-formyl carboxylates. nih.gov Such methods allow for the construction of highly decorated and conformationally rigid morpholines. These advanced synthetic intermediates could serve as valuable building blocks for constructing novel analogues of this compound with defined stereochemistry.

Table 1: Potential C-Substituted Analogues of this compound and Corresponding Synthetic Precursors

| Analogue Name | Substitution on Morpholine Ring | Potential Chiral Precursor |

| 3-Imino-3-(2-methylmorpholin-4-yl)propanenitrile | 2-Methyl | (R)- or (S)-2-Methylmorpholine |

| 3-Imino-3-(3-methylmorpholin-4-yl)propanenitrile | 3-Methyl | (R)- or (S)-3-Methylmorpholine |

| 3-Imino-3-(3,5-dimethylmorpholin-4-yl)propanenitrile | 3,5-Dimethyl | cis- or trans-3,5-Dimethylmorpholine |

| 3-Imino-3-(2-phenylmorpholin-4-yl)propanenitrile | 2-Phenyl | (R)- or (S)-2-Phenylmorpholine |

This table presents hypothetical analogues and the readily synthesizable substituted morpholine precursors that could be employed in their synthesis.

Incorporation of Substituted Morpholine Rings

An alternative and often more direct approach to generating diversity is the use of pre-synthesized, substituted morpholine building blocks. A wide array of substituted morpholines are commercially available or can be synthesized through established multi-step sequences. enamine.net These can then be incorporated into the final structure, typically through N-alkylation or other coupling reactions.